メチルプロアミン

概要

説明

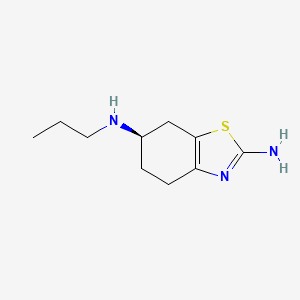

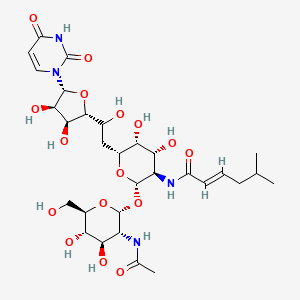

メチルプロアミンは、DNA結合型抗酸化剤として作用する強力な放射線防護剤です。 これはマイナーグルーブ結合リガンドであるホエchst 33342の誘導体であり、古典的なアミノチオール放射線防護剤と比較して、放射線防護効果が大幅に高いことが示されています 。 メチルプロアミンは主に、放射線誘発性の一過性酸化DNA損傷を修復する能力のために、科学研究で使用されています 。

科学的研究の応用

Methylproamine has a wide range of scientific research applications, including:

作用機序

メチルプロアミンは、DNAのマイナーグルーブに結合し、還元剤として作用することで効果を発揮します。 これは、電子移動機構を通じて、放射線誘発性の一過性酸化DNA損傷を修復します 。 メチルプロアミンの分子標的は、損傷したDNA部位であり、そこで電子を供与して酸化損傷を修復します 。 このプロセスは、DNAの完全性を維持し、細胞を放射線誘発性損傷から保護するのに役立ちます 。

類似の化合物との比較

メチルプロアミンは、ホエchst 33342やホエchst 33258などの他の類似の化合物と比較されます。 これらの化合物は、強いAT選択性を持つマイナーグルーブ結合剤でもあります 。 メチルプロアミンは、古典的なアミノチオール放射線防護剤よりも約100倍強力であり、その強化された放射線防護特性が特徴です 。 類似の化合物には、次のものがあります。

- ホエchst 33342

- ホエchst 33258

- プロアミン

生化学分析

Biochemical Properties

Methylproamine plays a crucial role in biochemical reactions by acting as a DNA-binding antioxidant. It interacts with various biomolecules, including DNA, to repair oxidative damage. Methylproamine’s primary function is to protect DNA from radiation-induced damage by preventing double-strand breaks and repairing oxidative lesions . It also interacts with enzymes involved in DNA repair pathways, enhancing their activity and ensuring the integrity of the genetic material.

Cellular Effects

Methylproamine has been shown to protect various cell types from radiation-induced damage. In T98G glioma cells, it provides radioprotection by reducing DNA damage caused by γ-ray and X-ray radiation . Methylproamine also protects bystander cells from radiation-induced DNA damage, indicating its potential to safeguard non-targeted cells in a radiotherapy setting . Additionally, it influences cell signaling pathways and gene expression related to DNA repair and oxidative stress response.

Molecular Mechanism

At the molecular level, Methylproamine exerts its effects by binding to the minor groove of DNA, where it acts as a reducing agent. This binding facilitates the repair of transient radiation-induced oxidative species on DNA . Methylproamine’s interaction with DNA enhances the activity of DNA repair enzymes, promoting the repair of oxidative lesions and preventing double-strand breaks. This mechanism of action underscores its potential as a radioprotector in clinical settings.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methylproamine have been observed to change over time. The compound exhibits stability under various storage conditions, with a shelf life of up to three years when stored as a powder at -20°C . In in vitro studies, Methylproamine has shown a concentration-dependent radioprotective effect, with higher concentrations providing greater protection against DNA damage . Long-term effects on cellular function include sustained protection against radiation-induced oxidative damage.

Dosage Effects in Animal Models

The effects of Methylproamine vary with different dosages in animal models. Studies have shown that it provides significant radioprotection at concentrations as low as 10 μM, with higher doses offering increased protection . At concentrations above 20 μM, Methylproamine exhibits cytotoxicity, indicating a threshold beyond which adverse effects may occur . These findings highlight the importance of optimizing dosage to achieve maximum radioprotection while minimizing toxicity.

Metabolic Pathways

Methylproamine is involved in metabolic pathways related to DNA repair and oxidative stress response. It interacts with enzymes such as DNA polymerases and ligases, which play critical roles in the repair of radiation-induced DNA damage . By enhancing the activity of these enzymes, Methylproamine ensures efficient repair of oxidative lesions and maintenance of genomic stability.

Transport and Distribution

Within cells, Methylproamine is transported and distributed to the nucleus, where it exerts its radioprotective effects. It interacts with DNA-binding proteins and transporters that facilitate its localization to the site of DNA damage . This targeted distribution ensures that Methylproamine is available where it is needed most, enhancing its efficacy as a radioprotector.

Subcellular Localization

Methylproamine is primarily localized in the nucleus, where it binds to DNA and protects it from radiation-induced damage . Its subcellular localization is facilitated by targeting signals that direct it to the nucleus. Additionally, post-translational modifications may play a role in its localization and activity, ensuring that Methylproamine is optimally positioned to exert its protective effects.

準備方法

合成ルートと反応条件

メチルプロアミンは、ビベンジミダゾールアナログの修飾を含む一連の化学反応によって合成されます。 合成プロセスは通常、ホエchst 33342のエトキシ置換基を、より強力な電子供与性N、N-ジメチルアミノ基に置き換えることを含みます 。 反応条件には、所望の化学変換を促進するために、特定の溶媒と触媒を使用することが含まれます。

工業生産方法

メチルプロアミンの工業生産には、高収率と高純度を確保するために、最適化された反応条件を使用した大規模合成が関与しています。 このプロセスには、化合物の整合性と有効性を維持するための厳格な品質管理対策が含まれています 。

化学反応の分析

反応の種類

メチルプロアミンは、次のようないくつかの種類の化学反応を起こします。

一般的な試薬と条件

メチルプロアミンの合成と反応に使用される一般的な試薬には、次のものがあります。

- ジメチルスルホキシド(DMSO)などの溶媒

- 電子移動反応を促進する触媒

- 置換反応のための特定の官能基

生成される主な生成物

メチルプロアミンを含む反応から生成される主な生成物は、主にその誘導体であり、強化された放射線防護特性を示します。 これらの誘導体は、放射線誘発性DNA損傷の修復における化合物の有効性を向上させるように設計されています 。

科学研究への応用

メチルプロアミンは、次のような幅広い科学研究への応用があります。

類似化合物との比較

Methylproamine is compared with other similar compounds such as Hoechst 33342 and Hoechst 33258. These compounds are also minor groove binders with strong AT selectivity . methylproamine is unique in its enhanced radioprotective properties, being approximately 100-fold more potent than classical aminothiol radioprotectors . The similar compounds include:

- Hoechst 33342

- Hoechst 33258

- Proamine

特性

IUPAC Name |

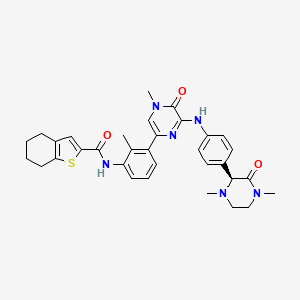

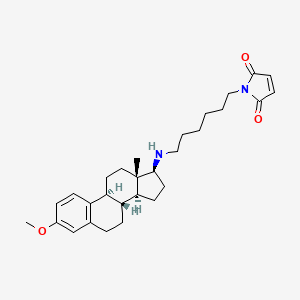

N,N,3-trimethyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N7/c1-18-15-20(33(2)3)6-8-22(18)28-30-23-9-5-19(16-25(23)32-28)27-29-24-10-7-21(17-26(24)31-27)35-13-11-34(4)12-14-35/h5-10,15-17H,11-14H2,1-4H3,(H,29,31)(H,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKLMOJIJGHCCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N(C)C)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCN(CC6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332275 | |

| Record name | Methylproamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188247-01-0 | |

| Record name | Methylproamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

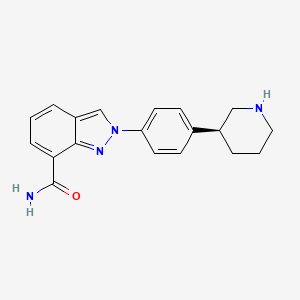

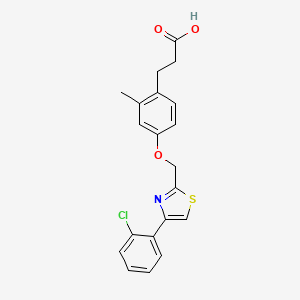

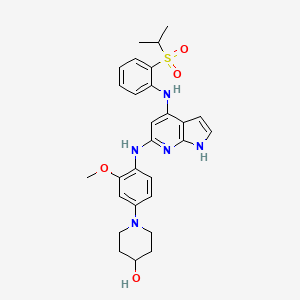

![N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1663580.png)